(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
Description
The compound (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a bicyclic amine derivative with a fused oxabicyclo[4.1.0]heptane framework. Its molecular formula is C₇H₁₄ClN, and it has a molecular weight of 147.65 g/mol . The structure comprises a seven-membered ring system with an oxygen atom (oxa group) and a fused cyclopropane ring, conferring significant ring strain and stereochemical complexity.
Properties
IUPAC Name |
(1R,6R,7R)-2-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6H,1-3,7H2;1H/t4-,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOONBLWVEADL-RWOHWRPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2OC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic compounds to form the bicyclic structure . The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to other bicyclic amines with variations in ring size, substituents, and functional groups. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
The [2.2.1] system (e.g., 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine) is more rigid, which may influence binding affinity in drug-receptor interactions .
Functional Groups :
- The hydrochloride salt in the target compound improves solubility in polar solvents, a feature absent in the neutral 2-Oxabicyclo[3.2.0]heptan-7-amine .
- Compounds like N,N-diethyl-3-phenyl derivatives exhibit aromatic and alkyl substituents, broadening applications in catalysis or materials science .
Spectral Data :
- NMR Spectroscopy : The target compound’s ¹H-NMR and ¹³C-NMR spectra would show distinct signals for the cyclopropane protons (δ ~1.0–2.5 ppm) and the amine group (δ ~2.5–3.5 ppm), differing from [3.2.0] or [2.2.1] systems due to ring strain and electronic effects .
- UV Spectroscopy : Unlike conjugated systems (e.g., Isorhamnetin-3-O glycoside in ), bicyclic amines lack strong UV absorption, necessitating alternative characterization methods .
Research and Application Insights
- Pharmaceutical Relevance : The target compound’s amine group and rigid bicyclic framework make it a candidate for modulating enzyme active sites or ion channels, whereas [2.2.1] systems are explored in neuraminidase inhibitors .
- Limitations : The cyclopropane ring in the [4.1.0] system may confer instability under acidic conditions compared to more stable [2.2.1] analogs .
Biological Activity
(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride is a bicyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 174.67 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including cyclization and functional group modifications. Various synthetic routes have been documented, often utilizing catalytic systems to enhance yield and purity.
Anticancer Properties
Research indicates that compounds related to the oxabicyclo framework exhibit significant anticancer properties due to their ability to inhibit heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins via the ubiquitin-proteasome pathway, which can down-regulate malignant phenotypes associated with various cancers .
The mechanism of action for this compound involves:
- Inhibition of HSP90 : By binding to the ATP-binding site of HSP90, this compound disrupts its chaperone function, leading to the destabilization of client proteins involved in cancer progression .
- Induction of Apoptosis : Some studies suggest that related compounds may also induce apoptosis in cancer cells, although specific apoptotic activity for this compound has not been robustly demonstrated .
Study 1: Antitumor Activity
A study evaluating the antitumor activity of oxabicyclo compounds found that they significantly inhibited tumor growth in vitro and in vivo models. The study highlighted the potential for these compounds in combination therapies targeting multiple pathways involved in cancer progression.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of oxabicyclo derivatives indicated that modifications at specific positions on the bicyclic structure could enhance biological activity. For example, substituents at the nitrogen atom were found to influence the binding affinity to HSP90 and subsequent anticancer efficacy.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for preparing (1R,6R,7R)-2-oxabicyclo[4.1.0]heptan-7-amine hydrochloride, and how can its stereochemical integrity be preserved during synthesis?
Methodological Answer: The compound is typically synthesized via cyclopropanation of a bicyclic precursor followed by stereoselective amination. Key steps include:
- Cyclopropanation : Use of diazo compounds or transition-metal catalysts (e.g., Rh(II)) to form the bicyclo[4.1.0] framework.
- Amination : Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis (e.g., enantioselective Buchwald–Hartwig coupling).
- Purification : Column chromatography with chiral stationary phases (CSPs) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired stereoisomer .
- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How can researchers characterize the purity and structural identity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 5–95% ACN over 20 min). Monitor at 210 nm .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
- Structural Confirmation :
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
Methodological Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) Notes Water 50–60 pH-dependent (optimal at pH 4–6) DMSO >100 Suitable for stock solutions Ethanol 20–30 Limited solubility at RT -
Experimental Design : Pre-dissolve in DMSO for biological assays (final DMSO <1% v/v). For aqueous reactions, adjust pH with HCl/NaOH to maintain solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point, spectral peaks) for this compound across different sources?
Methodological Answer:
- Root-Cause Analysis :
- Batch Variability : Compare certificates of analysis (CoA) from suppliers (e.g., Enamine Ltd.) to identify impurities or hydration states .
- Instrument Calibration : Validate melting point apparatus with NIST-traceable standards. For NMR, use internal standards (e.g., TMS) and control solvent deuteration levels .
- Statistical Reconciliation : Apply principal component analysis (PCA) to spectral datasets from multiple labs to isolate outlier peaks .
Q. What strategies are effective for validating the compound’s stability under varying storage conditions (e.g., temperature, humidity)?
Methodological Answer:
- Stability Protocol :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Analyze monthly via HPLC for decomposition products (e.g., amine oxidation or ring-opening byproducts) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C. Activation energy () for degradation is typically 60–80 kJ/mol for bicyclic amines .
Q. How can researchers address challenges in quantifying trace impurities (e.g., stereoisomers, synthetic intermediates) in bulk samples?
Methodological Answer:
- Advanced Chromatography :
- Chiral HPLC : Utilize a Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with hexane/isopropanol (80:20) + 0.1% diethylamine. Detection limit: 0.05% w/w for stereoisomers .
- LC-MS/MS : MRM transitions for specific impurities (e.g., m/z 152 → 110 for des-amine byproduct) .
- Method Validation : Follow ICH Q2(R1) guidelines for precision (RSD <2%), accuracy (90–110% recovery), and linearity () .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments (e.g., enzymatic catalysis)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
